An In-depth Technical Guide to the Synthesis and Characterization of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridopyrazine core is a recognized scaffold in a variety of biologically active molecules, particularly as kinase inhibitors.[1][2] This document outlines a robust and logical synthetic pathway, provides detailed experimental protocols, and discusses the analytical techniques required for the structural elucidation and characterization of the title compound. The content is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of the Pyrido[3,4-b]pyrazine Scaffold
The fusion of pyridine and pyrazine rings creates the pyrido[3,4-b]pyrazine heterocyclic system, a scaffold that has garnered considerable attention in the field of medicinal chemistry.[3] This nitrogen-rich framework serves as a versatile building block in the design of novel therapeutic agents.[3] Derivatives of this core structure have been explored for a range of pharmacological activities, including the inhibition of p38 alpha mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases and cancer.[1] The dione functionality on the pyrazine ring, as seen in the title compound, introduces hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to biological targets.
The structural isomer, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, has been investigated for its potential in treating cancers associated with KRAS activity, highlighting the therapeutic promise of this class of compounds. The strategic placement of nitrogen atoms and carbonyl groups in 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione makes it an attractive candidate for further derivatization and exploration as a modulator of various biological pathways. This guide provides the foundational knowledge for the synthesis and in-depth characterization of this core structure, enabling its application in drug discovery programs.
Synthetic Strategy and Experimental Protocols
The most direct and efficient synthetic route to 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione is the cyclocondensation of pyridine-3,4-diamine with an oxalic acid derivative, typically diethyl oxalate. This well-established reaction for creating quinoxaline-2,3-diones from ortho-phenylenediamines is readily adaptable to the pyridyl analogue.[4][5] The synthesis is a two-stage process, beginning with the preparation of the key diamine precursor.
Stage 1: Synthesis of Pyridine-3,4-diamine (Precursor)
The synthesis of pyridine-3,4-diamine is a critical first step. A common and effective method involves the reduction of a commercially available nitropyridine derivative.
Protocol 1: Catalytic Hydrogenation of 4-Amino-3-nitropyridine
This protocol is adapted from established procedures for the reduction of nitropyridines.
-
Reaction Principle: The nitro group of 4-amino-3-nitropyridine is selectively reduced to an amine using catalytic hydrogenation, a clean and high-yielding method.
-
Materials and Reagents:
-
4-Amino-3-nitropyridine
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Experimental Procedure:
-
To a hydrogenation flask, add 4-amino-3-nitropyridine (1 equivalent).
-
Add a solvent mixture of methanol and tetrahydrofuran (1:1 v/v).
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas to the flask (typically via a balloon or a controlled pressure system).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (Celite®) to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield pyridine-3,4-diamine, which can be used in the next step, often without further purification.
-
Stage 2: Synthesis of 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione (Target Compound)
Protocol 2: Cyclocondensation with Diethyl Oxalate
This protocol is based on general methods for the synthesis of quinoxaline-2,3-diones and related heterocyclic systems.[5]
-
Reaction Principle: The vicinal amino groups of pyridine-3,4-diamine undergo a double nucleophilic acyl substitution with the two ester groups of diethyl oxalate, followed by cyclization and elimination of two molecules of ethanol to form the stable dione ring system.[5]
-
Materials and Reagents:
-
Pyridine-3,4-diamine (from Stage 1)
-
Diethyl oxalate
-
Ethanol (EtOH) or another high-boiling point solvent (e.g., chloroform, acetic acid)[6]
-
Inert gas (Nitrogen or Argon)
-
-
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3,4-diamine (1 equivalent) in absolute ethanol.
-
Add diethyl oxalate (1.0 to 1.2 equivalents) to the solution.[6]
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione as a solid. Further purification can be achieved by recrystallization if necessary.
-
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione (CAS Number: 35251-84-4).[7] The following analytical techniques are recommended.
Physical Properties
| Property | Predicted/Observed Value | Source/Justification |
| Molecular Formula | C₇H₅N₃O₂ | Calculated from structure |
| Molecular Weight | 163.13 g/mol | Calculated from formula |
| Appearance | Solid | Expected for a heterocyclic dione of this structure |
| Purity | >95% | Typical purity for commercially available samples[7] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the pyrazine-dione portion, the pyridine ring protons will be the most informative. The spectrum would likely be recorded in a solvent like DMSO-d₆, where the N-H protons are observable.
-
N-H Protons: Two broad singlets are expected for the two amide protons (N1-H and N4-H), likely in the range of δ 11.0-13.0 ppm, similar to related heterocyclic diones.
-
Pyridine Protons: Three distinct signals corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the fused pyrazine-dione ring.
-
One proton will likely appear as a doublet of doublets.
-
The other two protons will likely appear as doublets.
-
The expected chemical shift range for these aromatic protons is δ 7.0-8.5 ppm.[6]
-
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide key information about the carbon framework.
-
Carbonyl Carbons (C=O): Two signals for the carbonyl carbons are expected in the downfield region, typically around δ 155-165 ppm.
-
Pyridine Carbons: Five distinct signals are expected for the carbons of the pyridine ring, with chemical shifts influenced by the nitrogen atom and the fused ring system. Aromatic carbons in similar pyridine-fused systems typically appear in the range of δ 110-150 ppm.[6]
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is crucial for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H stretching (amides) |
| 1720 - 1670 | Strong | C=O stretching (cyclic imide) |
| 1600 - 1450 | Medium | C=C and C=N stretching (aromatic rings) |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 163.04.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of CO and HCN, which is characteristic of pyrazine and pyridine rings.
Diagram of the Characterization Workflow
Caption: Workflow for compound characterization.
Potential Applications and Future Directions
The 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione scaffold is a promising starting point for the development of new therapeutic agents. Given the established biological activities of related pyridopyrazine and quinoxaline-dione derivatives, several potential applications can be envisioned:
-
Kinase Inhibitors: The core structure shares features with known kinase inhibitors.[1][2] The amide functionalities can act as hydrogen bond donors and acceptors, interacting with the hinge region of kinase active sites. Derivatization of the amide nitrogens could lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
Neuroscience Research: Certain dihydropyridine derivatives have shown activity in the central nervous system.[2] The rigid, planar structure of the pyridopyrazine-dione core could be explored for its potential to interact with CNS targets.
-
Antiviral and Antimicrobial Agents: Quinoxaline derivatives, which are structurally analogous, have demonstrated a broad spectrum of biological activities, including antimicrobial and antiviral properties.[4] The title compound could serve as a scaffold for the development of new anti-infective agents.
Future work should focus on the synthesis of a library of derivatives based on the 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione core. Introducing substituents on the pyridine ring and the amide nitrogens will allow for the exploration of structure-activity relationships and the optimization of potency and selectivity for specific biological targets.
Conclusion
This technical guide has detailed a reliable synthetic pathway for 1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione and outlined the necessary analytical methods for its comprehensive characterization. The provided protocols are based on established chemical principles and offer a solid foundation for researchers to produce and validate this valuable heterocyclic scaffold. The potential of this compound and its derivatives in drug discovery, particularly in the development of kinase inhibitors, warrants further investigation. This guide serves as a critical resource to facilitate such exploratory efforts.
References
-
PubMed. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. [Link]
-
PubMed Central. Targeting Human Central Nervous System Protein Kinases: An Isoform Selective p38αMAPK Inhibitor That Attenuates Disease Progression in Alzheimer's Disease Mouse Models. [Link]
-
PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
PubChem. Pyrido(2,3-b)pyrazine-2,3-diol. [Link]
-
International Journal of Pharmaceutics and Drug Analysis. SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. [Link]
-
National Institutes of Health. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]
-
Journal of the Brazilian Chemical Society. Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][6]triazine derivatives. [Link]
-
RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
-
PubChem. Pyrido(2,3-b)pyrazine. [Link]
-
PubMed. Discovering the Genome-Wide Activity of CRISPR-Cas Nucleases. [Link]
-
Science Publications. The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. [Link]
-
Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]
-
PubMed Central. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]
-
ResearchGate. Synthesis, Characterization, and Antimicrobial Evaluation of Some New 1,4-Dihydropyridines-1,2,4-Triazole Hybrid Compounds. [Link]
-
PubChem. 1H,2H,3H,4H-pyrido(3,4-b)pyrazine. [Link]
-
National Institutes of Health. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
-
ResearchGate. Biochemical characterization of the two novel mgCas12a proteins from the human gut metagenome. [Link]
Sources
- 1. Pyrido[3,4-b]pyrazine-2,3-dione,1,4-dihydro- | 35251-84-4 [chemnet.com]
- 2. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrazine [webbook.nist.gov]
- 5. 35251-84-4 | Pyrido[3,4-b]pyrazine-2,3(1H,4H)-dione | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 6. mdpi.com [mdpi.com]
- 7. 35251-84-4 Cas No. | 1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione | Apollo [store.apolloscientific.co.uk]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
